5-Chloro-2-(piperidin-3-ylmethoxy)pyridine

Vue d'ensemble

Description

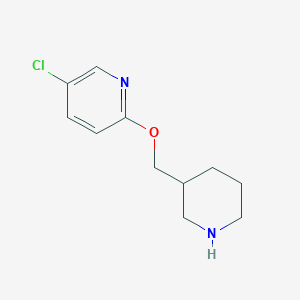

5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .

Mode of Action

It’s known that similar compounds interact with their targets, causing changes that result in various biological activities . These interactions can lead to alterations in cellular processes, potentially providing therapeutic benefits.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

5-Chloro-2-(piperidin-3-ylmethoxy)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and memory in rodents . At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound exhibits beneficial effects at low to moderate doses but becomes harmful at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the organism. Additionally, the compound can influence the activity of other metabolic enzymes, thereby altering the levels of various metabolites.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects. For example, the presence of a nuclear localization signal can facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins.

Activité Biologique

5-Chloro-2-(piperidin-3-ylmethoxy)pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with a chloro group and a piperidinylmethoxy moiety, which is critical for its biological activity. The presence of these functional groups enhances the compound's interaction with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, pyridine derivatives have shown effectiveness against various strains of bacteria and fungi, attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

| Activity Type | Tested Strains | Results |

|---|---|---|

| Antibacterial | E. coli, S. aureus | MIC values < 10 µg/mL |

| Antifungal | C. albicans | MIC values < 5 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. Similar compounds have demonstrated cytotoxic effects against different cancer cell lines, including ovarian and breast cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | Moderate cytotoxicity |

| A2780 (ovarian cancer) | 10.5 | Significant growth inhibition |

3. Anti-inflammatory Activity

Pyridine derivatives are also recognized for their anti-inflammatory properties. Compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating inflammatory diseases .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation.

- Receptor Modulation : It can modulate receptors associated with pain and inflammation, contributing to its therapeutic effects.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of a series of pyridine derivatives in inhibiting tumor growth in mouse models. The results indicated that compounds with structural similarities to this compound significantly reduced tumor size compared to controls .

- Antimicrobial Testing : In vitro testing against multi-drug resistant bacterial strains showed that derivatives exhibited potent activity, suggesting that modifications in the piperidine moiety could enhance efficacy against resistant strains .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Chloro-2-(piperidin-3-ylmethoxy)pyridine serves as a crucial building block in the development of pharmaceuticals, particularly in targeting neurological disorders and infectious diseases. Its structural characteristics allow for interactions with various biological receptors, making it a candidate for drug design.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound can act as antagonists for histamine H3 receptors, which are implicated in conditions such as narcolepsy and other sleep disorders. For instance, compounds similar to this compound have shown promise in clinical trials for their effectiveness in managing pain and sleep-related issues by modulating receptor activity .

Biological Studies

The compound is extensively used in biological research to study enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules facilitates the exploration of mechanisms underlying various diseases.

Enzyme Inhibition Studies

Studies have demonstrated that compounds with similar structures exhibit significant inhibitory activity against phosphoinositide 3-kinases (PI3K), which are critical in cancer pathways. For example, a related compound exhibited nanomolar IC50 values against multiple PI3K isoforms, indicating its potential as a therapeutic agent in oncology .

Materials Science

In materials science, this compound is investigated for its potential to develop novel materials with specific electronic or optical properties. The unique chemical structure allows for modifications that can tailor material properties for various applications.

Applications in Organic Electronics

The compound's chlorinated pyridine moiety contributes to its electronic characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the synthesis of related compounds has shown that modifications can enhance charge transport properties, crucial for improving device efficiency.

Industrial Chemistry

This compound is also utilized as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals. Its versatility in chemical reactions allows it to serve as a precursor for various functionalized compounds.

Synthesis of Agrochemicals

The compound's ability to undergo nucleophilic substitutions makes it valuable in creating herbicides and pesticides. Studies have highlighted its role in synthesizing more complex molecules that exhibit enhanced biological activity against pests while minimizing environmental impact.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Chloro-3-nitro-2-(piperidin-3-ylmethoxy)pyridine | Nitro group on pyridine | Enhanced reactivity due to nitro group |

| 2-(Piperidin-4-yl)pyrimidine | Pyrimidine ring instead of pyridine | Different receptor interaction profiles |

| 2-(Piperidin-4-yl)thiazole | Thiazole ring structure | Potential antimicrobial activity |

Propriétés

IUPAC Name |

5-chloro-2-(piperidin-3-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h3-4,7,9,13H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGWZKZDQLHTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.